Hydrazinium, 1-(2-((4-((2,6-dichloro-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)-1,1-dimethyl-, chloride
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Overview
Description
Hydrazinium, 1-(2-((4-((2,6-dichloro-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)-1,1-dimethyl-, chloride is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinium, 1-(2-((4-((2,6-dichloro-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)-1,1-dimethyl-, chloride typically involves multiple steps, including the formation of the azo linkage and the introduction of the hydrazinium group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and minimize impurities, ensuring the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Hydrazinium, 1-(2-((4-((2,6-dichloro-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)-1,1-dimethyl-, chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo linkage, resulting in the formation of amines.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction typically produces amines.
Scientific Research Applications
Hydrazinium, 1-(2-((4-((2,6-dichloro-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)-1,1-dimethyl-, chloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Hydrazinium, 1-(2-((4-((2,6-dichloro-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)-1,1-dimethyl-, chloride involves its interaction with molecular targets and pathways. The hydrazinium group can form reactive intermediates, which may interact with cellular components, leading to various biological effects. The azo group can also participate in electron transfer reactions, influencing the compound’s reactivity and activity.
Comparison with Similar Compounds
Similar Compounds
- Hydrazinium, 1-(2-((4-((2,6-dichloro-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)-1,1-dimethyl-, hydroxide
- Hydrazinium, 1-(2-((4-((2,6-dichloro-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)-1,1-dimethyl-, sulfate
Uniqueness
Hydrazinium, 1-(2-((4-((2,6-dichloro-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)-1,1-dimethyl-, chloride is unique due to its specific chloride counterion, which can influence its solubility, reactivity, and overall properties compared to similar compounds with different counterions.
Properties
CAS No. |
53048-62-7 |
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Molecular Formula |
C18H23Cl3N6O2 |
Molecular Weight |
461.8 g/mol |
IUPAC Name |
amino-[2-[4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl]-dimethylazanium;chloride |
InChI |
InChI=1S/C18H23Cl2N6O2.ClH/c1-4-24(9-10-26(2,3)21)14-7-5-13(6-8-14)22-23-18-16(19)11-15(25(27)28)12-17(18)20;/h5-8,11-12H,4,9-10,21H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
MLBVVWMPXHPGKJ-UHFFFAOYSA-M |
Canonical SMILES |
CCN(CC[N+](C)(C)N)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])Cl.[Cl-] |
Origin of Product |
United States |
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